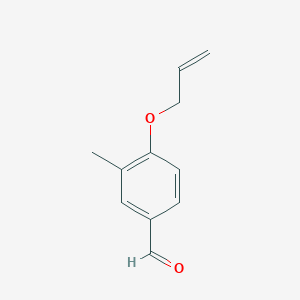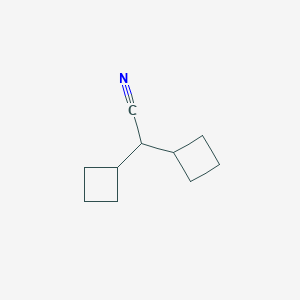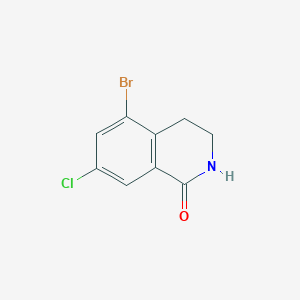
5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinolin-1-one
Vue d'ensemble
Description
5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinolin-1-one is a chemical compound with the CAS Number: 1508551-16-3 . It is a powder with a molecular weight of 260.52 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of C9H7BrClNO . The exact mass is 258.93995 g/mol .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 260.52 . The exact mass is 258.93995 g/mol, and it has a topological polar surface area of 29.1 Ų . It has a complexity of 224 .Applications De Recherche Scientifique
Cancer Treatment
This compound has shown promise in the synthesis of indole derivatives, which are significant in the treatment of cancer cells. Indole derivatives exhibit various biologically vital properties, including the ability to target and potentially treat cancer cells .
Antimicrobial Activity
The structural moiety of 5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinolin-1-one is found in compounds that have been reported to possess antimicrobial properties. This makes it a valuable candidate for the development of new antimicrobial agents .
Anti-inflammatory Applications
Indole derivatives, which can be synthesized from compounds like 5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinolin-1-one, have been identified to show anti-inflammatory activities. This could lead to the development of new anti-inflammatory drugs .
Antimalarial Drugs
The compound’s structure is related to moieties found in antimalarial drugs. It could play a role in the synthesis of new drugs that target malaria, a disease that continues to have significant global impact .
Antitumor Activity
Research has indicated that derivatives of this compound could be synthesized and evaluated for antitumor activity, particularly against specific cancer cell lines, making it an important molecule in cancer research .
Neurological Disorders
Given the compound’s potential role in synthesizing indole derivatives, it may contribute to treatments for various neurological disorders, as indoles are key in cell biology and could affect brain function .
Drug Synthesis and Development
The compound is a key intermediate in the synthesis of various heterocyclic compounds, which are crucial in the development of new drugs with a wide range of therapeutic applications .
Chemosensitization
5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinolin-1-one could be used in the development of chemosensitizers that enhance the efficacy of anticancer drugs, providing a synergistic approach to cancer treatment .
Safety and Hazards
Propriétés
IUPAC Name |
5-bromo-7-chloro-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClNO/c10-8-4-5(11)3-7-6(8)1-2-12-9(7)13/h3-4H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTCNFMDEZKMSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C(=CC(=C2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinolin-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



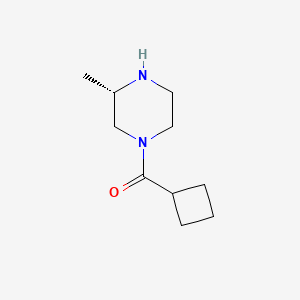
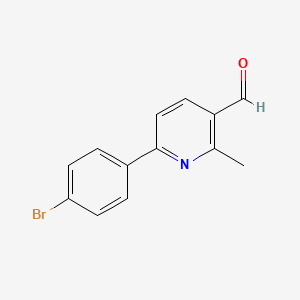
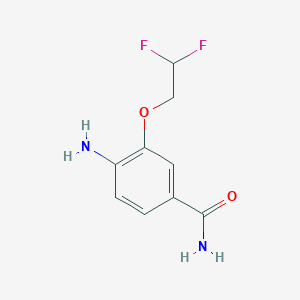


![4-Bromo-1-[(3,4-difluorophenyl)methyl]pyrazole](/img/structure/B1449184.png)
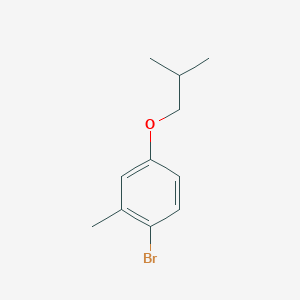

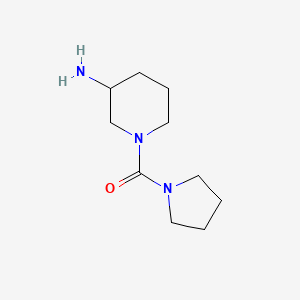
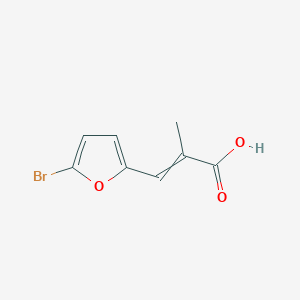
![3-[3-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione](/img/structure/B1449191.png)
![2-({[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}amino)ethan-1-ol](/img/structure/B1449192.png)
